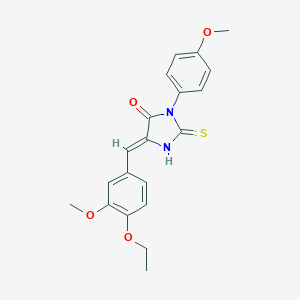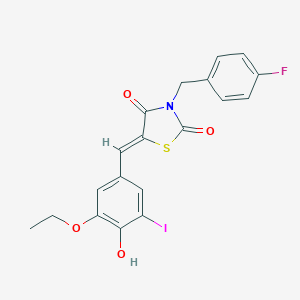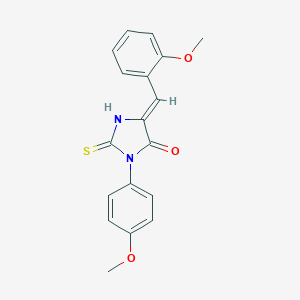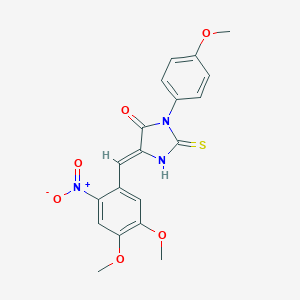![molecular formula C19H16N2O7S2 B307049 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B307049.png)
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate, commonly known as MTTM, is a chemical compound with potential applications in scientific research. It is a sulfonate ester derivative of the pyrimidine molecule and has been studied for its unique properties in various fields of research.
Mécanisme D'action
The exact mechanism of action of MTTM is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
MTTM has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTTM in lab experiments is its potential as a drug candidate for various diseases, including cancer and viral infections. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of MTTM, including further research on its mechanism of action and potential applications in drug development. It may also be studied for its potential use as a diagnostic tool for various diseases. Additionally, further studies may be conducted to determine its safety and efficacy in vivo.
Méthodes De Synthèse
MTTM can be synthesized using a multi-step process involving the reaction of 2-methoxyphenyl 4-methoxybenzenesulfonate with thiosemicarbazide, followed by the addition of formaldehyde and acetic anhydride. The resulting product can then be purified using chromatography techniques.
Applications De Recherche Scientifique
MTTM has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.
Propriétés
Nom du produit |
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate |
|---|---|
Formule moléculaire |
C19H16N2O7S2 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S2/c1-26-12-4-6-13(7-5-12)30(24,25)28-15-8-3-11(10-16(15)27-2)9-14-17(22)20-19(29)21-18(14)23/h3-10H,1-2H3,(H2,20,21,22,23,29) |
Clé InChI |
QLHQTJVLHFPBJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)



![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)